Methacrylic acid N-hydroxysuccinimide ester

Description

The exact mass of the compound N-(Methacryloyloxy)succinimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methacrylic acid N-hydroxysuccinimide ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methacrylic acid N-hydroxysuccinimide ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

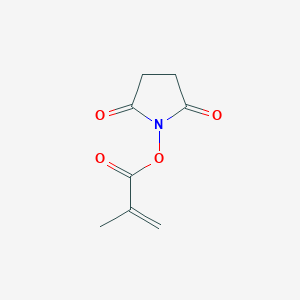

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5(2)8(12)13-9-6(10)3-4-7(9)11/h1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGJEMXWUYWELU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37047-90-8 |

Source

|

| Record name | 2-Propenoic acid, 2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37047-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60435975 |

Source

|

| Record name | N-(Methacryloyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38862-25-8 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38862-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Methacryloyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Methacrylic acid N-hydroxysuccinimide ester?

An In-Depth Technical Guide to Methacrylic Acid N-hydroxysuccinimide Ester: A Versatile Monomer for Advanced Biomaterials and Bioconjugation

Abstract

Methacrylic acid N-hydroxysuccinimide ester (NHS-MA) is a hetero-bifunctional monomer that serves as a critical building block in the synthesis of advanced functional polymers and biomaterials. Its unique structure, featuring a polymerizable methacrylate group and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables its use in a wide array of applications, from creating "smart" hydrogels for drug delivery and tissue engineering to the surface functionalization of medical devices and the synthesis of well-defined bioconjugates. This technical guide provides a comprehensive overview of the core chemistry, synthesis, polymerization, and application of NHS-MA, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the mechanistic principles of NHS ester chemistry, the nuances of its polymerization, and the practical considerations for its successful implementation in creating materials with precisely tailored biological functionalities.

Core Principles: Physicochemical Properties and Synthesis of NHS-MA

Methacrylic acid N-hydroxysuccinimide ester is a white crystalline solid that acts as a linchpin between polymer science and biotechnology.[1] Its utility is derived from its two distinct functional moieties, which can be addressed with orthogonal chemistries.

1.1. Physicochemical Characteristics

A foundational understanding of the properties of NHS-MA is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Synonyms | N-Succinimidyl methacrylate, (2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 101-105 °C | |

| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform, Acetonitrile) | [1][2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen) | [3] |

Insight: The NHS ester group is highly susceptible to hydrolysis. Therefore, stringent anhydrous conditions are paramount during storage and handling to maintain its reactivity.[4][5] It is recommended to store the solid reagent under an inert atmosphere and allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5]

1.2. Synthesis Pathway

The most common laboratory-scale synthesis of NHS-MA involves the carbodiimide-mediated esterification of methacrylic acid with N-hydroxysuccinimide.[6] N,N'-Dicyclohexylcarbodiimide (DCC) is a frequently used coupling agent in this reaction.

The reaction proceeds by the activation of the carboxylic acid group of methacrylic acid by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, resulting in the formation of the desired NHS-MA and the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[6]

Building Functional Scaffolds: NHS-MA in Polymer Synthesis

While direct bioconjugation with the NHS-MA monomer is possible, its true power is realized when it is polymerized to create macromolecules with pendant amine-reactive groups. This "activated polymer" serves as a versatile scaffold for post-polymerization modification. [7] 3.1. Controlled Polymerization Techniques

To create well-defined polymers with predictable molecular weights and low dispersity, controlled radical polymerization (CRP) techniques are often employed. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is particularly well-suited for monomers like NHS-MA. [8] Insight: Why is controlled polymerization important? It allows for the synthesis of block copolymers, where one block can be poly(NHS-MA) and another can have different properties (e.g., thermo-responsive like poly(N-isopropylacrylamide) or hydrophilic like poly(ethylene glycol)). This control over architecture is key to designing "smart" materials.

3.2. Post-Polymerization Modification: A Platform for Functionalization

The synthesis of a poly(NHS-MA) homopolymer or copolymer creates a backbone decorated with highly reactive sites. [7]This platform can then be functionalized by reacting it with a wide range of primary amine-containing molecules, such as:

-

Peptides and Proteins: To create bioactive surfaces or hydrogels. [8]* Small Molecule Drugs: For covalent attachment to a polymer carrier in drug delivery systems.

-

Targeting Ligands: To direct nanoparticles or drug conjugates to specific cells or tissues.

-

Fluorescent Dyes: For creating labeled polymeric probes.

This two-step approach is often more practical than polymerizing monomers that are already functionalized, as the desired biological molecules may not be compatible with polymerization conditions. [8]

3.3. Polymer Characterization

Verifying the successful synthesis and modification of polymers is crucial. Key techniques include:

-

Gel Permeation Chromatography (GPC): To determine molecular weight and dispersity (Đ) of the polymer backbone. [9][10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the NHS-MA monomer and the subsequent attachment of the amine-containing molecule. [7][11]* Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl of the NHS group and the amide bond formed after conjugation. [10][11]* Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides detailed information on polymer mass distribution and end-group fidelity. [12]

Core Applications in Research and Development

The unique dual-functionality of NHS-MA has led to its adoption in several high-impact areas of materials science and drug development.

4.1. Hydrogels for Tissue Engineering and Drug Delivery

Hydrogels are 3D polymer networks that can absorb large amounts of water, closely mimicking the native extracellular matrix (ECM). [13][14]NHS-MA is an invaluable component in the design of such hydrogels. It can be copolymerized with other monomers (like acrylamide or PEG-acrylates) to form a hydrogel network. The incorporated NHS ester groups then serve as reactive handles to covalently immobilize bioactive molecules, such as:

-

Cell Adhesion Peptides (e.g., RGD): To promote cell attachment and proliferation within the scaffold. [15]* Growth Factors: To direct cell differentiation and tissue regeneration. [16]* Therapeutic Proteins or Drugs: For controlled, localized release. [14] This ability to covalently tether biological factors within the hydrogel matrix prevents their premature diffusion and enhances their long-term bioactivity, a critical requirement for successful tissue engineering and regenerative medicine. [17] 4.2. Surface Modification and Bio-functionalization

Creating surfaces that can actively and specifically interact with biological systems is a cornerstone of modern biomaterials. [18]Surfaces of materials like poly(methyl methacrylate) (PMMA), silicon, or glass can be modified with polymers or copolymers containing NHS-MA. [19][20][21]This is often achieved by first grafting a polymerization initiator to the surface, followed by surface-initiated polymerization (SIP) of NHS-MA. The resulting "polymer brush" presents a high density of reactive NHS ester groups, ready for the covalent immobilization of antibodies, enzymes, or other proteins for applications in:

-

Biosensors and Diagnostic Arrays: Covalently attaching capture antibodies to a surface for sensitive and robust detection of analytes. [21]* Medical Implants: Modifying implant surfaces to improve biocompatibility and reduce non-specific protein adsorption. [19]* Cell Cultureware: Creating surfaces that promote the attachment and growth of specific cell types. [15] 4.3. Bioconjugation and Therapeutics

The activated ester on NHS-MA can be used to link polymers to biological molecules for therapeutic applications. For example, copolymers containing NHS-MA can be reacted with amine groups on proteins or peptides. [8]This is a key strategy in "PEGylation" and related technologies, where attaching a polymer can improve a drug's solubility, stability, and pharmacokinetic profile. [22]

Experimental Protocols

The following protocols provide a practical framework for the synthesis and application of NHS-MA. They are intended as a starting point and should be optimized for specific experimental contexts.

5.1. Protocol: Synthesis of Methacrylic Acid N-hydroxysuccinimide Ester[6]

-

1. Reagent Preparation: In a flask protected from light, dissolve methacrylic acid (1.0 eq) and N-hydroxysuccinimide (0.95 eq) in anhydrous acetonitrile (approx. 10 mL per gram of methacrylic acid).

-

2. Cooling: Cool the solution in an ice bath to 0°C.

-

3. Coupling Agent Addition: Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.05 eq) to the cooled solution while stirring.

-

4. Reaction: Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. The reaction should be conducted in the dark.

-

5. Byproduct Removal: The N,N'-dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the precipitate by vacuum filtration.

-

6. Solvent Removal: Evaporate the filtrate under reduced pressure to obtain a crude residue.

-

7. Crystallization: Add cold petroleum ether to the residue to induce crystallization of the NHS-MA product.

-

8. Isolation: Collect the crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum. The resulting crystals should have a melting point of approximately 100-102°C. [6] 5.2. Protocol: General Protein Labeling with an NHS-Ester Reagent

This protocol is a generalized workflow for conjugating an NHS-ester functionalized molecule (such as a fluorescent dye or the NHS-MA monomer itself) to a protein.

-

1. Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) to a concentration of 2-3 mg/mL. [23][24]Ensure any amine-containing stabilizers (like BSA or Tris) have been removed. [24]* 2. Prepare NHS Ester Stock Solution: Immediately before use, prepare a stock solution of the NHS ester reagent (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF. [4]Do not store aqueous solutions of the NHS ester. [24]* 3. Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring. [4][25]The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation. [4]Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light. [4]* 4. Quench Reaction (Optional but Recommended): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or Glycine, pH 7.4) to a final concentration of 50-100 mM. [25]Incubate for an additional 15-30 minutes. [25]* 5. Purify the Conjugate: Remove unreacted NHS ester and the NHS byproduct using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer like PBS. [4]

Safety and Handling

Methacrylic acid N-hydroxysuccinimide ester and its precursors are hazardous chemicals that require careful handling.

-

Hazards: NHS-MA is harmful if swallowed or inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation. [1]The precursor, methacrylic acid, is corrosive. [26][27]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., butyl rubber), and safety goggles or a face shield. [1][27]* Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. [3]* Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place, preferably under an inert atmosphere. [3]

Conclusion

Methacrylic acid N-hydroxysuccinimide ester is a uniquely powerful molecule that bridges the gap between polymer chemistry and biology. Its dual functionality allows for the creation of well-defined, activated polymer scaffolds that can be precisely tailored with biological functionality. From creating bioactive hydrogels that promote tissue regeneration to developing functionalized surfaces for next-generation diagnostics and therapeutics, NHS-MA provides a robust and versatile platform for innovation. A thorough understanding of the underlying principles of NHS ester reactivity, particularly the critical role of pH and the competition with hydrolysis, is essential for harnessing its full potential. By leveraging controlled polymerization techniques and optimized bioconjugation protocols, researchers can continue to develop novel materials that address pressing challenges in medicine and biotechnology.

References

- Current time information in Boston, MA, US. (n.d.). Google Search.

- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. (n.d.). Benchchem.

- Synthesis of methacrylic acid N-hydroxysuccinimide ester. (n.d.). PrepChem.com.

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025). Benchchem.

- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.

- Overcoming Limiting Side Reactions Associated with an NHS-Activated Precursor of Polymethacrylamide-Based Polymers. (n.d.). ACS Publications.

- Methacrylic acid N-hydroxysuccinimide ester 98 38862-25-8. (n.d.). Sigma-Aldrich.

- Methacrylic acid N-hydroxysuccinimide ester. (2024, April 10). ChemBK.

- Safety Data Sheet. (2024, March 13). Biosynth.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- CAS 38862-25-8 Methacrylic acid N-hydroxysuccinimide ester. (n.d.). Alfa Chemistry.

- Methacrylic acid N-hydroxysuccinimide ester | C8H9NO4 | CID 10130244. (n.d.). PubChem - NIH.

- Methacrylic acid N-hydroxysuccinimide ester. (n.d.). TargetMol.

- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (n.d.). Millipore Sigma.

- SAFETY DATA SHEET. (2010, August 10). Fisher Scientific.

- MSDS Methacrylic Acid. (n.d.). Ayers international.

- Bioconjugation reaction schemes. (n.d.). ResearchGate.

- An improved synthesis of NHS-MAG3 for conjugation and radiolabeling of biomolecules with (99m)Tc at room temperature. (2007). PubMed.

- Surface Modification of PMMA to Improve Adhesion to Corneal Substitutes in a Synthetic Core–Skirt Keratoprosthesis. (2015). ACS Applied Materials & Interfaces.

- Hyaluronic Acid Hydrogels for Biomedical Applications. (n.d.). PubMed Central - NIH.

- Controlled Polymerization of Functional Monomers and Synthesis of Block Copolymers Using a ??-Phosphonylated Nitroxide. (2025). ResearchGate.

- Reactions of NHS- and MI-functionalized polymers with model amine and... (n.d.). ResearchGate.

- Synthesis of Copolymers Containing an Active Ester of Methacrylic Acid by RAFT: Controlled Molecular Weight Scaffolds for Biofunctionalization. (2025). ResearchGate.

- Methacrylic acid N hydroxysuccinimide ester. (n.d.). Labshake.

- Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. (2024). Organic Chemistry Portal.

- NHS-Ester Functionalized poly(PEGMA) Brushes on Silicon Surface for Covalent Protein Immobilization. (2025). ResearchGate.

- Process for the preparation of carboxylic acid succinimidyl esters. (n.d.). Google Patents.

- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (n.d.). PubMed Central - NIH.

- Hydrogels: Properties and Applications in Biomedicine. (n.d.). PubMed Central - NIH.

- Surface Modification of Poly(methyl methacrylate) Used in the Fabrication of Microanalytical Devices. (2025). ResearchGate.

- MALDI-TOF Characterization of Functionalized Polymers. (n.d.). Sigma-Aldrich.

- Conjugation Protocol for Amine Reactive Dyes. (n.d.). Tocris Bioscience.

- One-step, aid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions. (n.d.). PubMed.

- Protocol: Succinimidyl Ester Labeling of Protein Amines. (2023, June 30). Biotium.

- Polymer characterization. (n.d.). Wikipedia.

- Top 10 Applications of Hydrogels in Biomedical Field. (2022, January 28). Biopharma PEG.

- Advances in the Research and Application of Smart-Responsive Hydrogels in Disease Treatment. (n.d.). MDPI.

- Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. (n.d.). NIH.

- Specialty Tough Hydrogels and their Biomedical Applications. (n.d.). PubMed Central - NIH.

- Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). (n.d.). MDPI.

- Polymerization techniques. (2021, June 18). YouTube.

- Surface modification. (n.d.). Wikipedia.

Sources

- 1. chembk.com [chembk.com]

- 2. glenresearch.com [glenresearch.com]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Polymer characterization - Wikipedia [en.wikipedia.org]

- 10. Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]

- 13. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Top 10 Applications of Hydrogels in Biomedical Field | Biopharma PEG [biochempeg.com]

- 15. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Surface modification - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. One-step, aid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methacrylic acid N-hydroxysuccinimide ester_TargetMol [targetmol.com]

- 23. lumiprobe.com [lumiprobe.com]

- 24. biotium.com [biotium.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. fishersci.com [fishersci.com]

- 27. ayersintl.com [ayersintl.com]

An In-Depth Technical Guide to the Synthesis of Methacrylic Acid N-hydroxysuccinimide Ester

Abstract

Methacrylic acid N-hydroxysuccinimide ester (NHS-MA) is a pivotal heterobifunctional monomer extensively utilized in the realms of bioconjugation, polymer science, and drug delivery systems.[1] Its unique structure, featuring a polymerizable methacrylic group and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables the covalent immobilization of a wide array of biomolecules, such as proteins and peptides, onto polymer scaffolds and surfaces.[2][3] This guide provides a comprehensive, in-depth exploration of the synthesis of NHS-MA, elucidating the underlying reaction mechanisms, offering a detailed experimental protocol, and outlining robust methods for purification and characterization. Designed for researchers, scientists, and professionals in drug development, this document aims to furnish both the theoretical underpinnings and the practical, field-proven insights necessary for the successful and reproducible synthesis of this versatile chemical entity.

Introduction: The Significance of NHS-MA in Modern Life Sciences

The convergence of materials science and biology has fueled the demand for chemical tools that can bridge the two disciplines. Methacrylic acid N-hydroxysuccinimide ester (NHS-MA) has emerged as a critical enabler in this space. The methacrylic moiety serves as a polymerizable unit, allowing for its incorporation into a variety of polymer architectures through conventional polymerization techniques.[1] Concurrently, the NHS ester group provides a highly efficient and selective means of forming stable amide bonds with primary amines under mild conditions.[4][5]

This dual functionality makes NHS-MA an invaluable monomer for:

-

Surface Functionalization: Creating bioactive surfaces on biomaterials to promote cell adhesion, proliferation, and specific biological responses.[3]

-

Bioconjugation: Covalently attaching proteins, antibodies, or peptides to polymers for applications in diagnostics, therapeutics, and targeted drug delivery.[2][6]

-

Hydrogel Formation: Fabricating biocompatible and functional hydrogels for tissue engineering and controlled release of therapeutic agents.

-

Polymer Science: Synthesizing reactive polymers that can be further modified post-polymerization.[3]

Given its broad utility, a thorough understanding of its synthesis is paramount for any researcher working in these fields.

The Core of the Synthesis: A Mechanistic Perspective

The most prevalent and reliable method for synthesizing NHS-MA involves the esterification of methacrylic acid with N-hydroxysuccinimide (NHS). This reaction is typically mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[7]

The Role of Key Reagents

-

Methacrylic Acid: Provides the polymerizable vinyl group and the carboxylic acid functionality that will be activated.

-

N-hydroxysuccinimide (NHS): Acts as the alcohol component in the esterification. The resulting NHS ester is a good leaving group, which is crucial for the subsequent reaction with primary amines.[5]

-

N,N'-dicyclohexylcarbodiimide (DCC): A widely used coupling agent that activates the carboxylic acid group of methacrylic acid, facilitating the nucleophilic attack by the hydroxyl group of NHS.[7][8]

The Reaction Unveiled: A Step-by-Step Mechanism

The synthesis of NHS-MA via DCC coupling proceeds through a well-established nucleophilic acyl substitution mechanism.

-

Activation of Methacrylic Acid: The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by methacrylic acid. This is followed by the nucleophilic attack of the carboxylate anion of methacrylic acid on the central carbon atom of the protonated DCC. This forms a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by NHS: The hydroxyl group of N-hydroxysuccinimide then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

-

Formation of NHS-MA and Byproduct: This attack leads to the formation of the desired product, methacrylic acid N-hydroxysuccinimide ester, and the byproduct, N,N'-dicyclohexylurea (DCU). DCU is insoluble in many organic solvents and precipitates out of the reaction mixture, which helps to drive the reaction to completion.[7]

Caption: Experimental workflow for NHS-MA synthesis.

Characterization and Quality Control: Ensuring Purity and Identity

Proper characterization is crucial to confirm the successful synthesis and purity of NHS-MA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation of NHS-MA. [9][10][11]

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the vinyl protons of the methacrylate group, the methyl protons, and the protons of the succinimide ring. The integration of these peaks should correspond to the expected proton ratios.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the carbonyl carbons of the ester and the succinimide, the vinyl carbons, and the methyl carbon.

Melting Point

The melting point of the synthesized NHS-MA should be sharp and consistent with the literature value (typically around 101-105 °C), indicating a high degree of purity. [7]

Troubleshooting and Expert Insights

-

Low Yield: This can be due to moisture in the reagents or solvent, which can hydrolyze the DCC and the NHS ester. Ensure all glassware is thoroughly dried and use anhydrous solvents.

-

Product Contamination with DCU: Incomplete filtration or insufficient washing can lead to DCU contamination. A second filtration or recrystallization may be necessary.

-

Premature Polymerization: Exposure to light or heat can cause the methacrylic group to polymerize. Conduct the reaction in the dark and avoid excessive heating during solvent removal. [7]

Conclusion: A Gateway to Advanced Biomaterials

The synthesis of methacrylic acid N-hydroxysuccinimide ester is a foundational technique for researchers at the interface of chemistry, biology, and materials science. By understanding the reaction mechanism and adhering to a well-defined experimental protocol, scientists can reliably produce high-quality NHS-MA, a critical building block for the development of innovative biomaterials, drug delivery systems, and diagnostic tools. This guide provides the necessary technical depth and practical insights to empower researchers in their pursuit of cutting-edge scientific advancements.

References

-

PrepChem. Synthesis of methacrylic acid N-hydroxysuccinimide ester. [Link]

-

Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

-

ResearchGate. Hyaluronic Acid- N -hydroxysuccinimide: A Useful Intermediate for Bioconjugation. [Link]

-

ChemBK. Methacrylic acid N-hydroxysuccinimide ester. [Link]

- Google Patents. Process for the preparation of carboxylic acid succinimidyl esters.

-

Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Link]

-

ResearchGate. Synthesis of NHS- and MI-functionalized polymers via termination of... [Link]

- Google Patents.

-

PubMed. An improved synthesis of NHS-MAG3 for conjugation and radiolabeling of biomolecules with (99m)Tc at room temperature. [Link]

- Google Patents.

-

ResearchGate. Method-for-purifying-methacrylic-acid.pdf. [Link]

-

Wikipedia. N-Hydroxysuccinimide. [Link]

-

Royal Society of Chemistry. EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. [Link]

-

ACS Omega. Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. [Link]

-

PubMed. NMR spectroscopy as a characterization tool enabling biologics formulation development. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

PMC. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

-

OUCI. A brief introduction to the basics of NMR spectroscopy and selected examples of its applications to materials characterization. [Link]

- Google Patents. US6025520A - Method for preparing (meth)acrylic acid ester.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 3. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 9. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. A brief introduction to the basics of NMR spectroscopy and selected examples of its applications to materials character… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Purification of Methacrylic Acid N-hydroxysuccinimide Ester

Introduction: The Critical Role of Purity in Bioconjugation and Polymer Synthesis

Methacrylic acid N-hydroxysuccinimide ester (NAS), also known as N-(Methacryloyloxy)succinimide, is a pivotal bifunctional monomer.[1][2] It possesses a polymerizable methacrylate group and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique structure allows for its incorporation into polymers and subsequent conjugation with biomolecules, making it invaluable in fields like drug delivery, tissue engineering, and diagnostics.[3][4] The NHS ester group selectively reacts with primary aliphatic amines, a common functional group in proteins and peptides, to form stable amide bonds.[5][6] The efficiency and reproducibility of these conjugation reactions are directly contingent on the purity of the NAS monomer. Impurities can lead to unpredictable reaction kinetics, low yields of the desired conjugate, and the introduction of undesirable functionalities. This guide provides a comprehensive overview of the common impurities found in NAS and detailed, field-proven protocols for its purification.

Understanding the Impurity Profile of Methacrylic Acid N-hydroxysuccinimide Ester

The purity of NAS is often compromised by reactants from its synthesis, as well as by degradation products. A common synthetic route involves the reaction of methacrylic acid with N-hydroxysuccinimide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Common Impurities Include:

-

Methacrylic Acid: Unreacted starting material. Its presence can lead to the formation of polymers with free carboxylic acid groups, altering the charge and solubility of the final product.

-

N-hydroxysuccinimide (NHS): Unreacted starting material. While generally benign, high concentrations can interfere with accurate quantification of the NAS.

-

N,N'-dicyclohexylurea (DCU): A byproduct of the DCC coupling reaction. It is largely insoluble in many organic solvents and can often be removed by filtration.

-

Poly(methacrylic acid N-hydroxysuccinimide ester): The methacrylate group is susceptible to polymerization, especially at elevated temperatures or upon exposure to light.[7][8] This is a critical impurity as it can significantly alter the molecular weight and properties of the intended polymer.

-

Hydrolyzed NAS (Methacrylic Acid): The NHS ester is sensitive to moisture and can hydrolyze back to methacrylic acid and NHS.[9][10] This is a major concern during storage and purification.[11]

The following diagram illustrates the common synthetic route and the origin of these impurities.

Caption: Synthesis of NAS and the formation of common impurities.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve high-purity NAS. The choice of method depends on the scale of the purification and the nature of the impurities.

Recrystallization: The Workhorse for Crystalline Solids

Recrystallization is a powerful technique for purifying crystalline solids like NAS.[12] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.

Key Considerations for Recrystallization of NAS:

-

Solvent Selection: The ideal solvent should dissolve NAS well at high temperatures but poorly at low temperatures. Isopropanol has been reported as an effective solvent for the recrystallization of NHS esters.[12] Other potential solvents include ethyl acetate and mixtures of ethyl acetate and hexanes.

-

Minimizing Hydrolysis: Due to the moisture sensitivity of the NHS ester, it is crucial to use anhydrous solvents and perform the recrystallization under a dry atmosphere (e.g., under nitrogen or argon).

-

Preventing Polymerization: The methacrylate group can polymerize at elevated temperatures. Therefore, it is advisable to avoid prolonged heating. The addition of a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), to the recrystallization solvent can be beneficial, but it must be removed in subsequent steps if it interferes with downstream applications.

Detailed Protocol for Recrystallization of NAS:

-

Dissolution: In a flask equipped with a reflux condenser and under a dry, inert atmosphere, add the crude NAS. Add a minimal amount of hot, anhydrous isopropanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities like DCU are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of large crystals, the cooling process can be further slowed by placing the flask in an insulated container.[12]

-

Chilling: Once the solution has reached room temperature, place it in a refrigerator (2-8°C) or freezer to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold, anhydrous solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Isopropanol | Good solubility at high temperature, poor at low temperature. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the NHS ester.[10] |

| Cooling Rate | Slow | Promotes the formation of larger, purer crystals.[12] |

| Washing Solvent | Cold, Anhydrous Isopropanol | Removes impurities without dissolving a significant amount of the product. |

Column Chromatography: For High-Purity Small-Scale Preparations

Silica gel column chromatography is an effective method for separating compounds based on their polarity.[13] It is particularly useful for removing impurities that have different polarities from NAS.

Key Considerations for Column Chromatography of NAS:

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of esters.[14]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand.

-

Minimizing On-Column Reactions: The acidic nature of silica gel can potentially cause the hydrolysis of the NHS ester or polymerization of the methacrylate group. To mitigate this, deactivated (neutral) silica gel can be used, or a small amount of a non-nucleophilic base, like triethylamine, can be added to the eluent.[15][16] However, any additives must be volatile enough to be removed easily from the purified product.

Detailed Protocol for Column Chromatography of NAS:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen eluent.

-

Sample Loading: Dissolve the crude NAS in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Monitoring: Monitor the fractions by TLC to identify those containing the pure NAS.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel | Effective for separating compounds of varying polarity.[13] |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the separation of compounds with different polarities. |

| Additives | 0.1% Triethylamine (optional) | Neutralizes acidic sites on the silica gel to prevent product degradation.[15] |

The following diagram illustrates the workflow for the purification of NAS.

Caption: General workflow for the purification of NAS.

Verification of Purity: Ensuring Success in Downstream Applications

After purification, it is essential to verify the purity of the NAS. Common analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

-

High-Performance Liquid Chromatography (HPLC): A sensitive technique for separating and quantifying the components of a mixture.[17]

-

Melting Point: A sharp melting point close to the literature value (101-105 °C) is indicative of high purity.

Storage and Handling of Purified NAS

Due to its sensitivity to moisture and potential for polymerization, purified NAS should be stored under an inert atmosphere in a tightly sealed container at low temperatures (2-8°C or below).[3][10] It is also advisable to store it in the dark to prevent light-induced polymerization.

Conclusion: A Foundation for Reliable Results

The purification of Methacrylic acid N-hydroxysuccinimide ester is a critical step in ensuring the success of subsequent bioconjugation and polymerization reactions. By understanding the potential impurities and employing the appropriate purification techniques, researchers can obtain high-purity NAS, leading to more reliable and reproducible results in their drug development and materials science endeavors.

References

-

PrepChem. (2023). Synthesis of methacrylic acid N-hydroxysuccinimide ester. Retrieved from [Link]

-

ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Effects... Retrieved from [Link]

-

Wikipedia. (2023). N-Hydroxysuccinimide. Retrieved from [Link]

- Mori, H., & Müller, A. H. E. (2003). New polymeric architectures with (meth)acrylic acid segments. Progress in Polymer Science, 28(10), 1403-1439.

-

Wikipedia. (2023). Methacrylic acid. Retrieved from [Link]

-

ResearchGate. (2020). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. Retrieved from [Link]

- Google Patents. (n.d.). US2326078A - Process of polymerizing methacrylic acid.

- Schmidt, A. C., Turgut, H., Le, D., Beloqui, A., & Delaittre, G. (2019). Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics. Polymer Chemistry, 10(46), 6296-6307.

- Vaez, A., & Asgari, M. (2005). Effect of methacrylic acid:methyl methacrylate monomer ratios on polymerization rates and properties of polymethyl methacrylates.

-

AOCS. (2019). Solid-phase extraction columns in the analysis of lipids. Retrieved from [Link]

- Google Patents. (n.d.). EP1002787B1 - Process for the purification of (meth)acrylic acid.

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

-

BTL. (n.d.). Methacrylic acid N-hydroxysuccinimide ester (NHS-MA) | Biochemical Assay Reagent. Retrieved from [Link]

-

ResearchGate. (2009). Method-for-purifying-methacrylic-acid.pdf. Retrieved from [Link]

-

ResearchGate. (2021). How to get consistently large crystals during recrystallization? Retrieved from [Link]

- Google Patents. (n.d.). US4739108A - Purification and esterification of methacrylic acid.

-

ChemBK. (2024). Methacrylic acid N-hydroxysuccinimide ester. Retrieved from [Link]

- van den Berg, S. A., van der Rijt, J. A., van der Veer, B., Hennink, W. E., & van der Vlies, A. J. (2021). Hydrolytic (In)

-

PubChem. (n.d.). Methacrylic acid N-hydroxysuccinimide ester. Retrieved from [Link]

- ACS Omega. (2020). Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. ACS Omega, 5(31), 19577-19590.

- Google Patents. (n.d.). US6025520A - Method for preparing (meth)acrylic acid ester.

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Scholars' Mine. (1986). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Retrieved from [Link]

-

ResearchGate. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Retrieved from [Link]

Sources

- 1. N-hydroxysuccinimide ester | Sigma-Aldrich [sigmaaldrich.com]

- 2. 甲基丙烯酸N-羟琥珀酸亚胺酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 甲基丙烯酸N-羟琥珀酸亚胺酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methacrylic acid N-hydroxysuccinimide ester_TargetMol [targetmol.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Methacrylic acid - Wikipedia [en.wikipedia.org]

- 8. US2326078A - Process of polymerizing methacrylic acid - Google Patents [patents.google.com]

- 9. N-Hydroxysuccinimide active ester [schem.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. columbia.edu [columbia.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Methacrylic Acid N-hydroxysuccinimide Ester in Organic Solvents

Abstract

Methacrylic acid N-hydroxysuccinimide ester (NAS), also known as N-succinimidyl methacrylate, is a critical reagent in the fields of bioconjugation, polymer synthesis, and drug delivery. Its utility is fundamentally linked to its solubility characteristics in various organic solvents, which dictates its handling, reactivity, and application scope. This guide provides a comprehensive overview of the solubility of NAS, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals. We will delve into the molecular factors governing its solubility, present qualitative and quantitative solubility data, and provide detailed protocols for its dissolution and use in common laboratory settings.

Introduction to Methacrylic Acid N-hydroxysuccinimide Ester (NAS)

Methacrylic acid N-hydroxysuccinimide ester (NAS) is a bifunctional monomer containing a polymerizable methacrylate group and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1] This unique structure allows for its incorporation into polymer backbones via polymerization of the methacrylate group, while the NHS ester provides a reactive handle for the covalent attachment of biomolecules, such as proteins, peptides, and amine-modified oligonucleotides.[2] This dual functionality makes NAS an invaluable tool for the creation of functionalized polymers, hydrogels, and surfaces for a wide range of biomedical applications, including immunoassays, drug delivery systems, and tissue engineering scaffolds.[3][4]

The NHS ester moiety is particularly noteworthy for its ability to react with primary amines under mild conditions to form stable amide bonds.[5] However, this reactivity also makes the molecule susceptible to hydrolysis, a competing reaction that can significantly reduce conjugation efficiency.[5] The choice of solvent is therefore a critical parameter that influences not only the solubility of NAS but also its stability and reactivity.

Chemical and Physical Properties of NAS

| Property | Value | Reference |

| Chemical Formula | C8H9NO4 | [3] |

| Molecular Weight | 183.16 g/mol | [3] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 101-105 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Theoretical Principles of NAS Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The solubility of NAS in a given organic solvent is a complex interplay of several factors:

-

Polarity: NAS possesses both polar (the NHS ester group) and non-polar (the methacrylate group) regions, giving it a moderate overall polarity. The polar NHS ester can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor.[7]

-

Hydrogen Bonding: While NAS cannot act as a hydrogen bond donor, the oxygen atoms of the carbonyl groups in the NHS ester can accept hydrogen bonds from protic solvents.[7][8] This interaction can enhance solubility in solvents capable of hydrogen bonding.

-

Molecular Size and Shape: The relatively small and compact structure of NAS generally favors its solubility in a wider range of solvents compared to larger, more complex molecules.

Based on these principles, we can predict the general solubility behavior of NAS in different classes of organic solvents.

Solubility of NAS in Common Organic Solvents

Qualitative Solubility Summary

The following table summarizes the expected solubility of NAS in various common organic solvents. It is important to note that these are general guidelines, and the actual solubility can be influenced by factors such as solvent purity (especially water content), temperature, and the presence of impurities in the NAS sample.

| Solvent | Solvent Class | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for many NHS esters.[5][9] Its high polarity and ability to act as a hydrogen bond acceptor facilitate the dissolution of NAS. A 1M stock solution can be prepared in anhydrous DMSO.[10] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that effectively solvates NHS esters.[5][11] It is a common choice for bioconjugation reactions. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | A less polar alternative to DMSO and DMF, but still capable of dissolving NAS. It has been used as a reaction solvent for the synthesis of NAS.[12] |

| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Moderate | A moderately polar ether that can dissolve NAS, although likely to a lesser extent than more polar aprotic solvents. |

| Dichloromethane (DCM) | Halogenated | Moderate | A common solvent for organic synthesis, its moderate polarity allows for the dissolution of NAS. |

| Chloroform | Halogenated | Soluble | A common organic solvent in which NAS is reported to be soluble.[6] |

| Acetone | Ketone | Moderate | A polar aprotic solvent that can dissolve many organic compounds. The solubility of related NHS compounds is noted in acetone.[13] |

| Ethyl Acetate | Ester | Moderate | As an ester itself, ethyl acetate shares some structural similarity with the ester linkage in NAS, which can promote solubility.[14] |

| Methanol / Ethanol | Polar Protic | Moderate (with caution) | While NAS may be soluble in alcohols, these solvents are generally not recommended for storage or reactions due to the potential for solvolysis of the reactive NHS ester. |

| Hexanes / Heptane | Non-polar | Low to Insoluble | The high polarity of the NHS ester group makes NAS poorly soluble in non-polar aliphatic hydrocarbons. |

| Toluene | Aromatic | Low | While the aromatic ring of toluene can have some interaction with the methacrylate part of NAS, the overall polarity difference results in low solubility. |

| Diethyl Ether | Ethereal | Low to Moderate | A relatively non-polar ether, it is expected to be a poorer solvent for NAS compared to THF. It is mentioned as a solvent in which NAS is soluble.[6] |

Practical Considerations for Solvent Selection

-

Reactivity and Stability: For applications involving the amine-reactive NHS ester, it is crucial to use anhydrous (water-free) polar aprotic solvents like DMSO or DMF.[9] The presence of water will lead to hydrolysis of the NHS ester, rendering it inactive.[5] Similarly, protic solvents like alcohols should be avoided as they can react with the NHS ester.

-

Reaction Conditions: The choice of solvent can also influence the rate and efficiency of the subsequent conjugation or polymerization reaction. The solvent should be compatible with all reaction components and should not interfere with the desired chemical transformation.

-

Downstream Applications: The volatility of the solvent is an important consideration for subsequent workup and purification steps. Solvents like DCM and ethyl acetate are more easily removed under vacuum compared to high-boiling point solvents like DMSO and DMF.

Experimental Protocol for Determining NAS Solubility

For applications requiring precise knowledge of NAS solubility in a specific solvent system, a simple experimental determination is recommended.

Materials

-

Methacrylic acid N-hydroxysuccinimide ester (NAS)

-

Selected organic solvent (anhydrous grade recommended)

-

Analytical balance

-

Vortex mixer

-

Small glass vials with screw caps

-

Magnetic stirrer and stir bar (optional)

-

Temperature-controlled environment (e.g., water bath)

Procedure

-

Preparation: Ensure all glassware is clean and dry to prevent contamination and hydrolysis of the NAS.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into a vial.

-

Incremental Addition of NAS: Weigh a small, known amount of NAS (e.g., 1 mg) and add it to the solvent.

-

Dissolution: Cap the vial tightly and vortex or stir the mixture vigorously for a set period (e.g., 2-5 minutes). Observe for complete dissolution.

-

Iterative Addition: Continue adding small, known increments of NAS to the vial, followed by vigorous mixing, until a saturated solution is achieved (i.e., solid NAS remains undissolved after prolonged mixing).

-

Equilibration (Optional but Recommended): For more accurate determination, allow the saturated solution to equilibrate at a constant temperature for an extended period (e.g., several hours to overnight) with continuous stirring. This ensures that the system has reached thermodynamic equilibrium.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the total mass of NAS dissolved in the known volume of solvent.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of NAS.

Best Practices for Handling and Storing NAS Solutions

The reactive nature of NAS necessitates careful handling and storage to maintain its integrity and reactivity.

-

Use of Anhydrous Solvents: As previously emphasized, always use high-purity, anhydrous solvents to prepare stock solutions of NAS.[9] DMSO is particularly hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Aliquoting: To avoid repeated freeze-thaw cycles and exposure to atmospheric moisture, it is highly recommended to aliquot stock solutions into single-use volumes.[15]

-

Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials.[9][15] Before opening a frozen vial, it is critical to allow it to warm to room temperature completely to prevent condensation of moisture inside the vial.[9]

-

Inert Atmosphere: For long-term storage, consider storing solutions under an inert gas like argon or nitrogen.

Logical Flow for NAS Solution Preparation and Storage

Caption: Recommended procedure for preparing and storing NAS solutions.

Conclusion

The solubility of methacrylic acid N-hydroxysuccinimide ester is a critical parameter that underpins its successful application in various scientific and industrial domains. A thorough understanding of its solubility in different organic solvents, guided by the principles of molecular interactions, allows for the rational selection of appropriate solvent systems for its dissolution, reaction, and storage. By following the best practices outlined in this guide, researchers can ensure the stability and reactivity of NAS, leading to more reliable and reproducible experimental outcomes in their bioconjugation and polymer synthesis endeavors.

References

-

Alfa Chemistry. (n.d.). Methacrylic acid N-hydroxysuccinimide ester. Retrieved from [Link]

-

ChemBK. (2024, April 10). Methacrylic acid N-hydroxysuccinimide ester. Retrieved from [Link]

-

PubChem. (n.d.). Methacrylic acid N-hydroxysuccinimide ester. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Fiveable. (n.d.). Solubility in organic solvents. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

ChemBK. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]

-

ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed. (1988). Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methacrylic acid N-hydroxysuccinimide ester. Retrieved from [Link]

Sources

- 1. 甲基丙烯酸N-羟琥珀酸亚胺酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. メタクリル酸N-ヒドロキシスクシンイミドエステル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methacrylic acid N-hydroxysuccinimide ester [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. labshake.com [labshake.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. prepchem.com [prepchem.com]

- 13. chembk.com [chembk.com]

- 14. fiveable.me [fiveable.me]

- 15. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Solubility and Handling of Methacrylic Acid N-hydroxysuccinimide Ester (NAS) in DMSO

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Lynchpin of Modern Bioconjugation

Methacrylic acid N-hydroxysuccinimide ester (NAS), also commonly referred to as N-succinimidyl methacrylate (NHS-MA), is a heterobifunctional crosslinking reagent of paramount importance in materials science and bioconjugation.[1] Its unique structure, featuring a polymerizable methacrylate group and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables the covalent linkage of biomolecules to synthetic polymers and surfaces. This capability is foundational for creating advanced drug delivery systems, functionalized hydrogels for tissue engineering, and novel diagnostic platforms.[2][3]

The successful application of NAS hinges on its effective dissolution and subsequent reaction, a process almost exclusively mediated by an organic solvent due to the hydrolytic instability of the NHS ester in aqueous media.[4][5] Dimethyl sulfoxide (DMSO) is the solvent of choice, owing to its exceptional solvating power for a wide array of organic compounds and its miscibility with aqueous buffers used in bioconjugation.[6] However, the relationship between NAS and DMSO is not without its complexities. This guide provides a comprehensive, field-proven framework for understanding and mastering the solubility of NAS in DMSO, ensuring the integrity and reactivity of this critical reagent for reproducible, high-yield applications.

Section 1: Physicochemical Profile of Methacrylic Acid N-hydroxysuccinimide Ester

A thorough understanding of the reagent's fundamental properties is the first step toward its successful application. These characteristics dictate its handling, storage, and behavior in solution.

| Property | Value | Source(s) |

| Synonyms | N-Succinimidyl methacrylate, NHS-MA, N-(Methacryloyloxy)succinimide | [2] |

| CAS Number | 38862-25-8 | [7] |

| Molecular Formula | C₈H₉NO₄ | [7][8] |

| Molecular Weight | 183.16 g/mol | [2][7] |

| Appearance | Off-white to light yellow solid/powder | [7][9] |

| Melting Point | 101-105 °C | [2] |

| Storage (Powder) | -20°C for up to 3 years (desiccated) | [7] |

| Storage (In DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [7] |

Section 2: The Double-Edged Sword: DMSO as a Solvent for NHS Esters

DMSO is a powerful, polar aprotic solvent, making it ideal for dissolving NHS esters, which often have limited aqueous solubility.[4][6] However, the primary challenge in using DMSO lies in its extreme hygroscopicity—its tendency to readily absorb moisture from the atmosphere.[10]

The Inevitable Competitor: Hydrolysis

The amine-reactive NHS ester functionality is achieved via an ester linkage that is highly susceptible to nucleophilic attack. In a bioconjugation reaction, the desired nucleophile is a primary amine (e.g., from a lysine residue on a protein). However, if water is present, it acts as a competing nucleophile, leading to the hydrolysis of the ester. This reaction is irreversible and yields an inactive carboxylic acid and free NHS, rendering the reagent incapable of conjugation.[5][11]

The rate of this detrimental hydrolysis is significantly influenced by pH, increasing dramatically in alkaline conditions.[4] While the reaction is slower at neutral pH, the presence of even trace amounts of water in the DMSO stock solution can lead to a gradual loss of reagent activity over time, a common source of failed or inefficient conjugations.[10] Therefore, the central dogma for handling NAS in DMSO is the rigorous exclusion of moisture at every step.

Section 3: Quantitative Solubility and Influencing Factors

Understanding the solubility limits and the conditions required to achieve them is critical for experimental design.

| Parameter | Value & Conditions | Source(s) |

| Solubility in DMSO | 100 mg/mL (545.97 mM) | [7] |

| Critical Condition 1 | Ultrasonic Treatment: Sonication is noted as a requirement to achieve this high concentration, indicating that dissolution may be slow or incomplete with simple vortexing alone. | [7] |

| Critical Condition 2 | Anhydrous DMSO: The use of new, unopened, anhydrous-grade DMSO is explicitly stated as having a "significant impact" on solubility. Hygroscopic (wet) DMSO will compromise both solubility and reagent stability. | [7][10] |

Section 4: A Self-Validating Protocol for Preparing NAS Stock Solutions in DMSO

This protocol is designed as a self-validating system, where adherence to the procedure inherently minimizes the primary failure modes of moisture contamination and incomplete dissolution.

Workflow for Preparing Activated NAS Solution

Sources

- 1. メタクリル酸N-ヒドロキシスクシンイミドエステル 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. Methacrylic acid N-hydroxysuccinimide ester_TargetMol [targetmol.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Methacrylic acid N-hydroxysuccinimide ester | C8H9NO4 | CID 10130244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Storage and Handling of Methacrylic acid N-hydroxysuccinimide ester (NAS)

Abstract

Methacrylic acid N-hydroxysuccinimide ester (NAS), also known as N-Succinimidyl Methacrylate, is a heterobifunctional molecule of significant utility in materials science and biotechnology.[1][2] It serves as a critical linker, enabling the covalent attachment of biomolecules to polymerizable matrices and the synthesis of functional polymers for applications ranging from drug delivery to tissue engineering.[3] The molecule's power lies in its dual reactivity: an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines and a methacrylate group for free-radical polymerization. However, this dual nature presents unique challenges in its storage and handling. This guide provides an in-depth analysis of the chemical principles governing NAS stability, outlines field-proven protocols for its proper storage and handling, and offers a framework for its successful application in experimental workflows.

The Principle of Duality: Understanding NAS Reactivity

The efficacy of Methacrylic acid N-hydroxysuccinimide ester is entirely dependent on the integrity of its two functional groups. A failure to appreciate their distinct chemical vulnerabilities is a primary source of experimental failure.

-

The Amine-Reactive NHS Ester: The N-hydroxysuccinimide ester is an activated ester designed for efficient reaction with primary amines (e.g., the N-terminus of proteins, lysine side chains) to form stable amide bonds.[4][5] Its primary liability is an extreme sensitivity to hydrolysis. In aqueous environments, particularly at neutral to alkaline pH, water acts as a competing nucleophile, cleaving the ester to yield an inactive carboxylic acid and N-hydroxysuccinimide (NHS).[4][6][7] This hydrolytic degradation is the most immediate threat to the molecule's bioconjugation potential.

-

The Polymerizable Methacrylate Group: The methacrylate moiety is a vinyl monomer that readily undergoes free-radical polymerization.[8][9][10] This reaction can be initiated by heat, ultraviolet light, or the presence of radical-generating contaminants.[11] While commercial NAS is stabilized with inhibitors like hydroquinone methyl ether (MEHQ) that scavenge free radicals, these inhibitors have a finite lifespan and require the presence of dissolved oxygen to function effectively.[11]

This inherent duality—a moisture-sensitive group for conjugation and a polymerization-prone group for material synthesis—necessitates a carefully controlled storage and handling strategy that mitigates both degradation pathways.

Long-Term Storage: A Self-Validating System for Stability

Proper storage is the first line of defense against reagent degradation. The goal is to create an environment that minimizes both hydrolysis and premature polymerization.

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | -20°C or 2-8°C | Reduces the kinetic rate of both hydrolysis and spontaneous polymerization. -20°C is preferred for long-term stability.[2][12][13] |

| Atmosphere | Dry, Inert Gas (Argon/Nitrogen) | Critically minimizes the presence of atmospheric moisture, the primary driver of NHS ester hydrolysis.[14] |

| Moisture | Store in a desiccator | Prevents water ingress, which directly leads to the irreversible hydrolysis of the active ester group.[14][15] |

| Light | Protect from light (Amber vial) | Prevents photo-initiation of the methacrylate group, which can lead to unwanted polymerization.[11] |

Expert Insight on the Inhibitor Paradox: The requirement for an oxygen-free atmosphere to prevent moisture contamination seemingly conflicts with the need for oxygen for common methacrylate inhibitors (like MEHQ) to function.[11] For NAS, the rate of hydrolysis is a far more immediate and probable threat than polymerization under proper cold and dark storage. Therefore, the exclusion of moisture is the highest priority. Long-term stability is best achieved by storing the solid desiccated at -20°C under an inert atmosphere.

Laboratory Handling: A Protocol for Preserving Reactivity

The transition from storage to use is a point of high vulnerability for NAS. Adherence to a strict workflow is essential to prevent inadvertent degradation.

3.1. Personal Protective Equipment (PPE)

NAS is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory system and may cause an allergic skin reaction.[1][16]

-

Gloves: Nitrile or other chemically resistant gloves.

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: To protect from spills.

-

Ventilation: Handle the solid powder in a chemical fume hood or well-ventilated area to avoid inhalation.[17]

3.2. Workflow for Dispensing and Dissolving NAS

This protocol is designed to minimize exposure to atmospheric moisture.

Causality Behind Critical Steps:

-

Step 1 (Equilibration): This is the most critical and often overlooked step. Opening a cold vial immediately exposes the cold powder and headspace to ambient air, causing moisture to condense directly onto the reagent, leading to rapid hydrolysis.[14] Allowing the vial to reach room temperature while sealed prevents this condensation.

-

Step 5 (Solvent Choice): The solvent must be anhydrous and high-purity. Water contamination in the solvent will hydrolyze the NHS ester before it can react with the target molecule.[18] Furthermore, Dimethylformamide (DMF) can degrade over time to form dimethylamine, a primary amine that will competitively react with the NHS ester.[18][19] If DMF has a "fishy" odor, it is degraded and must not be used.

-

Step 6 (No Storage in Solution): Storing NAS in solution, especially in solvents that are not perfectly anhydrous, dramatically accelerates its degradation. Solutions must always be prepared fresh, immediately prior to their addition to the reaction mixture.[5][18]

Application Example: General Protocol for Protein Bioconjugation

This protocol illustrates the practical application of proper NAS handling in a common bioconjugation workflow. The goal is to covalently attach a methacrylate group to a protein via its primary amines.

Self-Validating System Logic:

-

Buffer Choice (Step 1): The reaction pH is a delicate balance. The amine must be deprotonated to be nucleophilic, which favors a pH above 8. However, the rate of NHS ester hydrolysis also increases dramatically with pH.[4][5] A pH of 8.3-8.5 is the consensus optimum.[19][20] The use of amine-free buffers like bicarbonate or phosphate is non-negotiable, as buffers like Tris contain primary amines that would compete with the target protein, quenching the reaction.[18][19]

-

Fresh Reagent (Step 3): The protocol's success hinges on the activity of the NAS solution, reinforcing the necessity of preparing it immediately before use.

-

Quenching (Step 5): This step ensures that any remaining reactive NAS does not modify the purification matrix (e.g., an amine-functionalized chromatography column) or cause unintended cross-linking later.[6]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution & Validation |

| Low or No Conjugation Yield | Hydrolyzed NAS Reagent: The NHS ester was inactive before the reaction began. | Discard the current solution and weigh out fresh solid from a properly stored vial. Crucially, ensure the vial was equilibrated to room temperature before opening. [14] For validation, perform a qualitative activity test by dissolving a small amount of NAS in buffer, measuring absorbance at 260 nm, adding a drop of strong base (e.g., 0.5 M NaOH) to force hydrolysis, and re-measuring; a significant increase in absorbance confirms the initial presence of the active ester.[6][14][18] |

| Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine) or the pH is too low (<7.2). | Prepare fresh, amine-free buffer (e.g., PBS, Borate, Bicarbonate) and verify the pH is in the optimal 8.3-8.5 range.[18][19] | |

| Degraded Solvent: DMF used to dissolve NAS contained dimethylamine impurities. | Discard the suspect DMF. Use a new, sealed bottle of high-purity, anhydrous DMF or DMSO.[18][19] | |

| Inconsistent Results | Variable Reagent Activity: Inconsistent handling of NAS, especially in preparing the stock solution. | Strictly adhere to the handling protocol (Fig 2). Standardize the time between dissolving the NAS and adding it to the reaction. Never use a previously prepared NAS solution. [6] |

| pH Drift: Hydrolysis of NAS releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered reaction.[6] | Use a buffer with sufficient buffering capacity (e.g., 100 mM) to maintain the optimal pH throughout the reaction.[20] | |

| Polymerization of Reagent | Improper Storage: The solid reagent was exposed to heat or light. | Discard the polymerized reagent. Always store NAS at the recommended temperature in a dark, dry place. |

| Contamination: Introduction of radical initiators into the reaction. | Ensure all glassware and equipment are scrupulously clean. Avoid sources of contamination. |

References

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]

-

Controlled and efficient polymerization of methyl methacrylate catalyzed by pyridinylidenaminophosphine based Lewis pairs. (2020). Polymer Chemistry. Retrieved from [Link]

-

Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. (n.d.). CUNY. Retrieved from [Link]

-

Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2017). ACS Publications. Retrieved from [Link]

-

Synthesis of methacrylic acid N-hydroxysuccinimide ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2011). PubMed Central. Retrieved from [Link]

-

Methacrylic Acid Safe Handling Manual. (n.d.). The Methacrylate Producers Association. Retrieved from [Link]

-

Methacrylic acid N-hydroxysuccinimide ester. (2024). ChemBK. Retrieved from [Link]

Sources

- 1. Methacrylic acid N-hydroxysuccinimide ester 98 38862-25-8 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Methacrylic acid N-hydroxysuccinimide ester_TargetMol [targetmol.com]